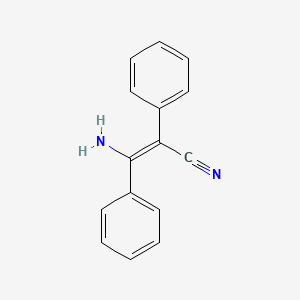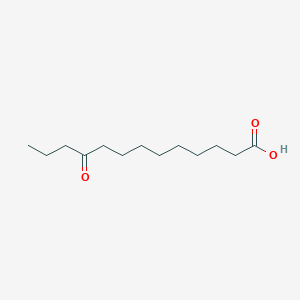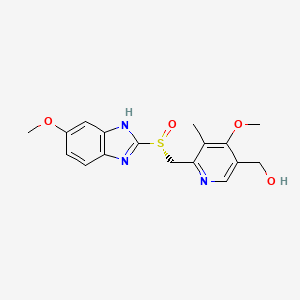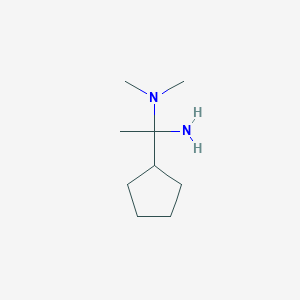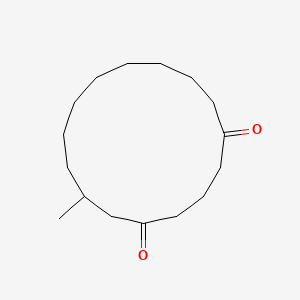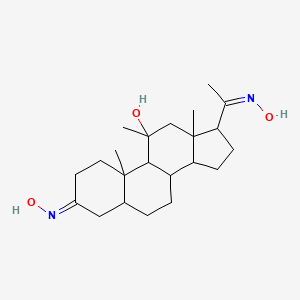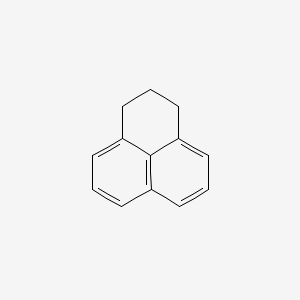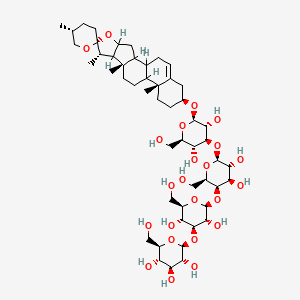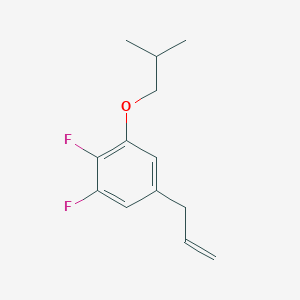
4-Amino-N,N-diethylaniline sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-diethylaniline sulphite is an organic compound with the molecular formula C10H18N2O3S. It is a derivative of aniline, where the amino group is substituted with diethyl groups, and it is combined with sulphite. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethylaniline sulphite typically involves the reaction of p-phenylenediamine with diethyl ether to form N,N-diethyl-p-phenylenediamine. This intermediate is then reacted with sulphurous acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N,N-diethylaniline sulphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
4-Amino-N,N-diethylaniline sulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4-Amino-N,N-diethylaniline sulphite involves its interaction with molecular targets through its amino and diethyl groups. These interactions can lead to the formation of various intermediates, which then participate in further chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar structure but without the sulphite group.
N,N-Dimethyl-p-phenylenediamine: Similar structure with methyl groups instead of ethyl groups.
4-Amino-N,N-diethylaniline sulphate: Similar compound with sulphate instead of sulphite.
Uniqueness
4-Amino-N,N-diethylaniline sulphite is unique due to the presence of the sulphite group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where sulphite functionality is required.
Propriétés
Numéro CAS |
74332-62-0 |
|---|---|
Formule moléculaire |
C10H18N2O3S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
4-N,4-N-diethylbenzene-1,4-diamine;sulfurous acid |
InChI |
InChI=1S/C10H16N2.H2O3S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-4(2)3/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3) |
Clé InChI |
FULOTKQZFAERET-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


